Methyl 4-methylsulfanylpentanoate
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve various types of reactions like addition, substitution, elimination, etc .Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) of the compound .Scientific Research Applications
- MES exhibits excellent water solubility, low viscosity, and good wetting power. It is used as a phosphide-free detergent due to its eco-friendliness and low oil/water interfacial tension .
- Its hydrophile-lipophile balance value of 12.33 contributes to effective emulsification properties .
- In a 30 mmol/L solution, it achieves molar solubilization ratios of 1.22 × 10^(-3) for pyrene, 2.67 × 10^(-3) for phenanthrene, and 3.81 × 10^(-3) for acenaphthene .
Surfactant and Detergent Chemistry
Emulsification and Oil/Water Separation
Adsorption Efficiency and Foam Stability
Solubilization of Polycyclic Aromatic Hydrocarbons (PAHs)
Polymerization Reactions
Pharmaceutical Testing
Mechanism of Action
Target of Action
It’s often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The targets of these ADCs can vary widely depending on the specific antibodies used.
Mode of Action
As a cleavable linker, Methyl 4-methylsulfanylpentanoate connects an antibody to a cytotoxic drug in ADCs . The ADC can bind to a specific target on cancer cells (determined by the antibody used), and then the cytotoxic drug is released to kill the cancer cells . The cleavage of the linker, and thus the release of the drug, can be triggered by certain conditions or enzymes present in the tumor microenvironment .
Biochemical Pathways
In the context of adcs, the compound plays a crucial role in delivering cytotoxic drugs to specific targets, thereby affecting the pathways associated with cell death and tumor growth .
Pharmacokinetics
As a component of ADCs, its absorption, distribution, metabolism, and excretion (ADME) would be closely tied to the properties of the overall ADC molecule . The bioavailability of the cytotoxic drug in ADCs can be significantly improved, as the drug is specifically delivered to target cells .
Result of Action
The primary result of the action of Methyl 4-methylsulfanylpentanoate is the release of a cytotoxic drug in the vicinity of target cells when used in ADCs . This can lead to the death of the target cells (often cancer cells) and a reduction in tumor size .
Action Environment
The action of Methyl 4-methylsulfanylpentanoate, as part of an ADC, can be influenced by various environmental factors . These include the presence of specific enzymes or conditions in the tumor microenvironment that can trigger the cleavage of the linker . The stability and efficacy of the ADC can also be affected by factors such as pH and the presence of proteases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methylsulfanylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(10-3)4-5-7(8)9-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVRXFTROITCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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